1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Overview
Description
“1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde” is likely a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are characterized by a saturated four-membered ring fused to a benzene ring . The “tetramethyl” indicates the presence of four methyl groups, and “carbaldehyde” suggests the presence of an aldehyde functional group.
Scientific Research Applications
Chemical Synthesis and Biological Activity
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a compound related to quinoline carbaldehydes, is significant in chemical synthesis and biological research. It has been used in the synthesis of various heterocyclic systems, showcasing its versatility in chemical transformations.
Chemistry of Quinoline Carbaldehydes : Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are chemically similar to this compound, has shown extensive applications in synthesizing fused or binary quinoline-cord heterocyclic systems. These compounds are evaluated for their biological activity, demonstrating their potential in medicinal chemistry (Hamama et al., 2018).
Redox Annulations and C-H Functionalization : Amines such as 1,2,3,4-tetrahydroisoquinoline, closely related to the target compound, undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes. These processes involve dual C–H bond functionalization, a key step in organic synthesis (Zhu & Seidel, 2017).
Inhibition of Blood Coagulation Factors : Derivatives of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes have been synthesized and studied for their inhibitory activity against blood coagulation factors Xa and XIa. This highlights the compound's relevance in the development of anticoagulant drugs (Potapov et al., 2021).
Material Science and Luminescent Properties
The compound's derivatives have also found applications in material science, particularly in the study of luminescent properties.
- Synthesis and Luminescent Properties : The synthesis of compounds derived from 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes has been explored for their UV and photoluminescent properties. Such research is vital for the development of new materials in optoelectronics and other related fields (Potapov et al., 2020).
properties
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-7,9-10H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSBNVZQFZCCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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